Cas no 922037-46-5 (ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate)

ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate
- 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-, ethyl ester
- F2272-0082
- ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- ethyl 6-oxo-1-phenyl-4-(2-phenylethylamino)pyridazine-3-carboxylate
- 922037-46-5
- ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate
- AKOS024635131
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- インチ: 1S/C21H21N3O3/c1-2-27-21(26)20-18(22-14-13-16-9-5-3-6-10-16)15-19(25)24(23-20)17-11-7-4-8-12-17/h3-12,15,22H,2,13-14H2,1H3
- InChIKey: QWUJKZKRCMWFBW-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C=C1NCCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 363.15829154g/mol
- どういたいしつりょう: 363.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 588
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Predicted)
- ふってん: 519.3±60.0 °C(Predicted)
- 酸性度係数(pKa): 0.04±0.20(Predicted)
ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2272-0082-5mg |
ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |
922037-46-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2272-0082-75mg |
ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |
922037-46-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2272-0082-2mg |
ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |
922037-46-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2272-0082-10mg |
ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |
922037-46-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2272-0082-10μmol |
ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |
922037-46-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2272-0082-3mg |
ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |
922037-46-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2272-0082-2μmol |
ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |
922037-46-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2272-0082-5μmol |
ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |
922037-46-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2272-0082-1mg |
ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |
922037-46-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2272-0082-50mg |
ethyl 6-oxo-1-phenyl-4-[(2-phenylethyl)amino]-1,6-dihydropyridazine-3-carboxylate |
922037-46-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylate 関連文献
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
ethyl 6-oxo-1-phenyl-4-(2-phenylethyl)amino-1,6-dihydropyridazine-3-carboxylateに関する追加情報
Ethyl 6-Oxo-1-Phenyl-4-(2-Phenylethyl)Amino-1,6-Dihydropyridazine-3-Carboxylate: A Comprehensive Overview
Ethyl 6-Oxo-1-Phenyl-4-(2-Phenylethyl)Amino-1,6-Dihydropyridazine-3-Carboxylate, with CAS No. 922037-46-5, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridazines, which are known for their versatile applications in drug design and material science. The structure of this compound is characterized by a dihydropyridazine ring system with substituents that include a phenyl group, an ethyl ester, and a 2-phenylethyl amino group. These substituents contribute to its unique chemical properties and potential biological activities.
The synthesis of Ethyl 6-Oxo-1-Phenyl derivatives has been extensively studied due to their role as intermediates in the preparation of bioactive molecules. Recent research has focused on optimizing the synthesis pathways to enhance yield and purity. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of microwave-assisted synthesis to expedite the formation of this compound, reducing reaction time while maintaining high product quality. Such advancements underscore the importance of this compound in modern drug discovery pipelines.
One of the most intriguing aspects of Ethyl 6-Oxo compounds is their potential as kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that Ethyl 6-Oxo derivatives can inhibit specific kinases with high potency, making them promising candidates for therapeutic development. For example, a study conducted at the University of California revealed that this compound exhibits selective inhibition against Aurora kinases, which are key regulators of cell division.
In addition to its pharmacological applications, Ethyl 6-Oxo compounds have also been explored for their role in materials science. The dihydropyridazine ring system is known for its aromaticity and conjugation properties, which make it suitable for applications in organic electronics. Researchers at the Massachusetts Institute of Technology (MIT) have investigated the use of this compound as a building block for organic semiconductors. Their findings suggest that Ethyl 6-Oxo derivatives could potentially improve the efficiency of solar cells and flexible electronics.
The structural versatility of Ethyl 6-Oxo compounds also makes them valuable tools in chemical education and research. Their complex structure provides an excellent platform for teaching advanced organic chemistry concepts, such as stereochemistry and reaction mechanisms. Moreover, the compound's ability to undergo various transformations under different reaction conditions has made it a favorite among synthetic chemists.
From an environmental perspective, understanding the degradation pathways of Ethyl 6-Oxo compounds is crucial for assessing their ecological impact. Recent studies have employed computational chemistry techniques to model the breakdown of this compound under various environmental conditions. These studies have revealed that Ethyl 6-Oxo derivatives degrade relatively quickly under aerobic conditions, reducing their persistence in natural ecosystems.
In conclusion, Ethyl 6-Oxo compounds represent a fascinating area of research with diverse applications across multiple disciplines. From drug discovery to materials science, this compound continues to inspire innovative solutions to complex scientific challenges. As research progresses, it is anticipated that new insights into its properties and applications will further solidify its importance in both academic and industrial settings.
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